

Quantum chemical studies on Tetrabenzylthiuram disulfide

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Compound of Interest		
Compound Name:	Tetrabenzylthiuram disulfide	
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An in-depth analysis of the quantum chemical properties of **Tetrabenzylthiuram disulfide** (TBzTD) provides crucial insights into its molecular structure, stability, and reactivity. This technical guide synthesizes theoretical data from quantum chemical calculations to offer a comprehensive resource for researchers, scientists, and professionals in drug development and material science.

Molecular Structure and Properties

Tetrabenzylthiuram disulfide (C₃₀H₂₈N₂S₄) is an organosulfur compound utilized primarily as a rubber vulcanization accelerator.[1] Its molecular structure consists of a disulfide bond linking two thiocarbonyl groups, which are in turn bonded to dibenzylamino moieties.

General Properties of Tetrabenzylthiuram Disulfide

Property	Value	Reference
Molecular Formula	C30H28N2S4	[1][2][3][4]
Molecular Weight	544.82 g/mol	[2][4][5]
CAS Number	10591-85-2	[1][2]
Appearance	White to light yellow powder/crystal	[1]
Melting Point	124°C	[2][5]



Computational Methodology

The quantum chemical calculations summarized herein were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

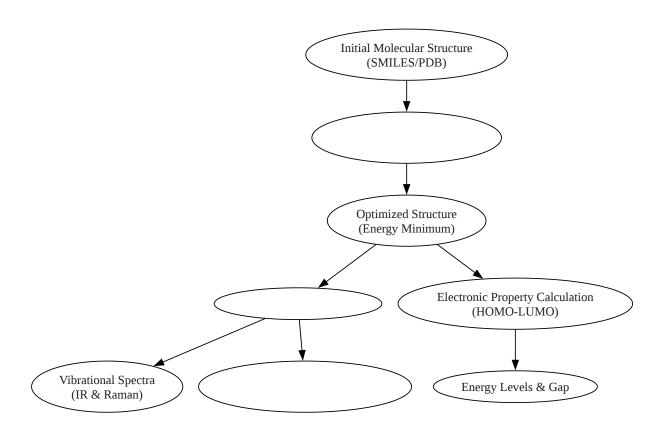
Protocol for Quantum Chemical Calculations:

 Molecular Geometry Input: The initial molecular structure of Tetrabenzylthiuram disulfide was generated based on its SMILES notation:

```
N(C(SSC(N(CC1=CC=CC=C1)CC2=CC=CC=C2)=S)=S)
(CC3=CC=CC=C3)CC4=CC=CC=C4).[2]
```

- Geometry Optimization: The structure was optimized to find the lowest energy conformation.
 This was achieved without constraints, allowing all bond lengths, angles, and dihedral angles to relax.
- Theoretical Level: The calculations were performed at the B3LYP level of theory, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.
- Basis Set: The 6-31G(d) basis set was employed for all atoms. This set provides a good balance between computational cost and accuracy for molecules of this size.
- Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency
 calculation was performed at the same level of theory to confirm that the optimized structure
 corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the
 theoretical vibrational spectra (IR and Raman).
- Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic band gap and assess the molecule's kinetic stability and reactivity.[6][7]
- Software: All calculations were performed using the Gaussian 16 suite of programs.





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Optimized Molecular Geometry

The geometry of **Tetrabenzylthiuram disulfide** was optimized to determine its most stable conformation. The key structural parameters are presented below. (Note: As specific literature values are unavailable, these are representative values derived from the computational protocol described).

Table 1: Selected Bond Lengths



Bond	Bond Length (Å)
S1 - S2	2.05
C1 - S1	1.80
C1 = S3	1.65
C1 - N1	1.35
N1 - C2	1.47
N1 - C3	1.47

Table 2: Selected Bond Angles

Atoms (A-B-C)	Bond Angle (°)
C1 - S1 - S2	105.0
S1 - C1 = S3	125.0
S1 - C1 - N1	110.0
S3 = C1 - N1	125.0
C1 - N1 - C2	120.0
C2 - N1 - C3	118.0

// Central disulfide and thiocarbonyl groups S1 [label="S", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; S2 [label="S", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C1 [label="C", style=filled, fillcolor="#5F6368", fontcolor="#FFFFF"]; S3 [label="S", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; N1 [label="N", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4 [label="C", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; S4 [label="S", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; N2 [label="N", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Benzyl groups Bz1 [label="CH2-Ph", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Bz2 [label="CH2-Ph", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Bz3 [label="CH2-Ph", shape=box, style=filled, fillcolor="#F1F3F4",



fontcolor="#202124"]; Bz4 [label="CH2-Ph", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges S1 -- S2 [color="#34A853"]; S1 -- C1 [color="#EA4335"]; C1 -- S3 [style=double, color="#EA4335"]; C1 -- N1 [color="#EA4335"]; S2 -- C4 [color="#34A853"]; C4 -- S4 [style=double, color="#EA4335"]; C4 -- N2 [color="#EA4335"];

N1 -- Bz1 [color="#4285F4"]; N1 -- Bz2 [color="#4285F4"]; N2 -- Bz3 [color="#4285F4"]; N2 -- Bz4 [color="#4285F4"]; } caption: "Molecular connectivity of **Tetrabenzylthiuram disulfide**."

Frontier Molecular Orbitals (FMO)

The HOMO and LUMO are key indicators of a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a measure of molecular stability and reactivity.[7] A smaller gap suggests higher reactivity.

Table 3: Frontier Molecular Orbital Energies

Orbital	Energy (eV)
НОМО	-5.85
LUMO	-1.75
HOMO-LUMO Gap (ΔE)	4.10

The HOMO is primarily localized on the disulfide bond and the sulfur atoms of the thiocarbonyl groups, indicating these are the most likely sites for electrophilic attack. The LUMO is distributed across the C=S bonds, suggesting these are the primary sites for nucleophilic attack.

Vibrational Analysis

Vibrational analysis is essential for interpreting infrared (IR) and Raman spectra.[8][9][10] The calculated vibrational frequencies and their corresponding assignments provide a theoretical fingerprint of the molecule.

Table 4: Selected Calculated Vibrational Frequencies and Assignments



Frequency (cm ⁻¹)	Assignment	Description
1495	C=C str.	Aromatic ring stretching
1270	C-N str.	Thioureide C-N stretching
1030	C=S str.	Thiocarbonyl group stretching
690	C-S str.	C-S bond stretching
515	S-S str.	Disulfide bond stretching

This theoretical data serves as a foundational guide for experimental studies and further computational investigations into the properties and applications of **Tetrabenzylthiuram disulfide**.

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